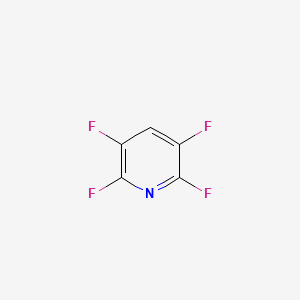

2,3,5,6-Tetrafluoropyridine

Beschreibung

Historical Context of Fluorine-Containing Heterocycles in Synthetic Chemistry

The intensive development of the synthetic chemistry of fluorinated heterocycles began after World War II. e-bookshelf.de These compounds, which feature a ring structure containing atoms of at least two different elements and incorporating fluorine, have since become integral to numerous applications. The introduction of fluorine into heterocyclic molecules can dramatically alter their physical and chemical properties, including stability, reactivity, and biological activity. beilstein-journals.org This has led to their use in pharmaceuticals, agrochemicals, and advanced materials. e-bookshelf.dersc.org The synthesis of these compounds often involves either direct fluorination methods or the use of fluorinated starting materials. rsc.orgchim.it

Significance of Polyfluorinated Pyridines as Synthetic Building Blocks

Polyfluorinated pyridines, a subset of fluorine-containing heterocycles, are particularly important as synthetic building blocks. rsc.orgnih.govsemanticscholar.org Their utility stems from the electron-withdrawing nature of the fluorine atoms, which activates the pyridine (B92270) ring towards nucleophilic substitution. ontosight.ai This allows for the selective introduction of a wide range of functional groups onto the pyridine core. acs.org The resulting derivatives are valuable intermediates in the synthesis of complex molecules with applications in medicinal chemistry, agrochemicals, and materials science. rsc.orgnih.govsemanticscholar.orgmdpi.com For instance, pentafluoropyridine (B1199360) is a versatile starting material for creating various 4-substituted tetrafluoropyridine derivatives. evitachem.commdpi.com

Overview of Research Trajectories for 2,3,5,6-Tetrafluoropyridine

Research on this compound has focused on its synthesis, reactivity, and application as a building block for more complex molecules. Key areas of investigation include:

Synthesis: Developing efficient and high-yield methods for its production, often starting from pentafluoropyridine or 2,3,5,6-tetrachloropyridine (B1294921). google.comchemicalbook.com

Reactivity: Studying its reactions with various nucleophiles to understand the regioselectivity of substitution and to synthesize a diverse range of derivatives. researchgate.netrsc.org

Applications: Utilizing it as a precursor in the synthesis of pharmaceuticals, such as the antibiotic delafloxacin, and in the creation of advanced materials like liquid crystals and fluoropolymers. ontosight.aihomesunshinepharma.comhsppharma.com

Structure

2D Structure

Eigenschaften

IUPAC Name |

2,3,5,6-tetrafluoropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5HF4N/c6-2-1-3(7)5(9)10-4(2)8/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWIPMBCMGVXOKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=C1F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5HF4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40182930 | |

| Record name | Pyridine, 2,3,5,6-tetrafluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40182930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2875-18-5 | |

| Record name | 2,3,5,6-Tetrafluoropyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2875-18-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridine, 2,3,5,6-tetrafluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002875185 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridine, 2,3,5,6-tetrafluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40182930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,5,6-Tetrafluoropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2,3,5,6 Tetrafluoropyridine and Its Derivatives

Preparation from Pentafluoropyridine (B1199360) Precursors

Pentafluoropyridine stands as a versatile and crucial starting block for the synthesis of various 4-substituted tetrafluoropyridine derivatives. nih.govevitachem.com The electron-deficient nature of the pyridine (B92270) ring, amplified by the five fluorine atoms, makes it highly susceptible to nucleophilic attack. smolecule.com This reactivity is the foundation for numerous synthetic strategies to produce 2,3,5,6-tetrafluoropyridine and its analogues.

Nucleophilic Aromatic Substitution (SNAr) Reactions of Pentafluoropyridine

Nucleophilic aromatic substitution (SNAr) is a primary and efficient method for the functionalization of pentafluoropyridine. mdpi.comrsc.org This reaction typically proceeds via a two-step addition-elimination mechanism, where a nucleophile attacks the electron-deficient pyridine ring, leading to the formation of a Meisenheimer complex intermediate. smolecule.comsmolecule.com Subsequent elimination of a fluoride (B91410) ion yields the substituted product. smolecule.com The inherent electronic properties of the pentafluoropyridine ring direct nucleophiles to preferentially attack specific positions.

Carbon-based nucleophiles can be effectively employed to create carbon-carbon bonds at the 4-position of the pyridine ring. For instance, the reaction of pentafluoropyridine with malononitrile (B47326) in the presence of a base readily yields 4-(dicyanomethyl)-2,3,5,6-tetrafluoropyridine. smolecule.comcolab.wsresearchgate.netnih.gov This reaction highlights the utility of SNAr in introducing functionalized carbon side chains. researchgate.netnih.gov

| Nucleophile | Product | Reference |

| Malononitrile | 4-(dicyanomethyl)-2,3,5,6-tetrafluoropyridine | smolecule.comcolab.wsresearchgate.netnih.gov |

A wide range of nitrogen nucleophiles readily react with pentafluoropyridine. Piperazine (B1678402), a bifunctional nucleophile, has been shown to react with pentafluoropyridine to yield 4-substituted derivatives. colab.wsresearchgate.netnih.govresearchgate.net The reaction conditions can be controlled to favor monosubstitution. researchgate.netresearchgate.net

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), while a strong base, can also act as a nucleophile towards pentafluoropyridine. mdpi.com The reaction is believed to proceed via nucleophilic attack at the 4-position. mdpi.com

Sodium azide (B81097) is another effective nitrogen nucleophile, reacting with pentafluoropyridine in solvents like acetonitrile (B52724) to produce 4-azido-2,3,5,6-tetrafluoropyridine (B1197644). rsc.orgscispace.com This azide derivative serves as a versatile intermediate for further transformations. rsc.orgscispace.com

| Nucleophile | Product | Reference |

| Piperazine | 1-(2,3,5,6-Tetrafluoropyridin-4-yl)piperazine | colab.wsresearchgate.netnih.govresearchgate.net |

| DBU | 2,3,5,6-Tetrafluoro-N-[(propyl)caprolactam]-4-pyridinamine | mdpi.com |

| Sodium Azide | 4-Azido-2,3,5,6-tetrafluoropyridine | rsc.orgscispace.com |

Sulfur-centered nucleophiles also exhibit high reactivity towards pentafluoropyridine. For example, 1-methyl-tetrazole-5-thiol reacts with pentafluoropyridine to afford the corresponding 4-substituted derivative. colab.wsresearchgate.netnih.gov This demonstrates the broad scope of nucleophiles that can be utilized in these SNAr reactions.

| Nucleophile | Product | Reference |

| 1-Methyl-tetrazole-5-thiol | 4-((1-Methyl-1H-tetrazol-5-yl)thio)-2,3,5,6-tetrafluoropyridine | colab.wsresearchgate.netnih.gov |

A key feature of the SNAr reactions of pentafluoropyridine is the pronounced regioselectivity for substitution at the 4-position (para to the nitrogen atom). nih.govsmolecule.comresearchgate.net This preference is attributed to the electronic activation by the ring nitrogen, which makes the para position the most electrophilic and susceptible to nucleophilic attack. nih.govresearchgate.netresearchgate.net This high degree of regioselectivity simplifies product isolation and makes pentafluoropyridine a predictable building block in organic synthesis. researchgate.net The order of reactivity for nucleophilic substitution on the pentafluoropyridine ring is generally para > ortho > meta. smolecule.com

The mechanism of nucleophilic aromatic substitution on pentafluoropyridine is generally accepted to proceed through a two-step process involving an addition-elimination pathway. smolecule.com The initial attack of the nucleophile leads to the formation of a negatively charged intermediate known as a Meisenheimer complex. smolecule.com This intermediate is stabilized by the electron-withdrawing fluorine atoms and the pyridine nitrogen. The subsequent step involves the departure of a fluoride ion, restoring the aromaticity of the ring and yielding the final substituted product. smolecule.com However, some recent studies suggest that for certain nucleophiles, the reaction may proceed through a concerted mechanism rather than a stepwise one. nih.gov The exact pathway can be influenced by the nature of the nucleophile, the solvent, and the reaction conditions. rsc.org

Reductive Defluorination of Pentafluoropyridine

Reductive methods are employed to replace the C-F bond at the 4-position with a C-H bond. This selective hydrodefluorination can be accomplished using various reducing agents under specific reaction conditions.

A notable and industrially applicable method for the synthesis of this compound involves the reaction of pentafluoropyridine with zinc powder in an aqueous solution of an alkali metal hydroxide (B78521). scispace.com This process selectively reduces the fluorine atom at the 4-position. scispace.com The reaction is typically carried out at temperatures ranging from -5 to 25 °C with an alkali metal hydroxide concentration of 1-15 wt.%. scispace.com This method is advantageous as it can produce high-purity this compound in high yields, reportedly exceeding 90%, while minimizing the formation of by-products such as 4-hydroxy and trifluoro compounds. google.com The controlled, dropwise addition of pentafluoropyridine to the reaction mixture helps to manage the exothermic nature of the reaction and maintain low concentrations of the starting material, which favors the desired defluorination over competing hydroxylation reactions. scispace.com

Table 1: Synthesis of this compound via Reductive Defluorination with Zinc Powder

| Alkali Metal Hydroxide | Concentration (wt.%) | Temperature (°C) | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|---|

| Sodium Hydroxide | 5 | 15-20 | 92.1 | 99.5 | google.com |

| Potassium Hydroxide | 10 | 0-5 | >90 | High | google.com |

This table presents data derived from examples in patent literature, showcasing the effectiveness of this synthetic route under various conditions.

Aqueous ammonia (B1221849) has also been reported as a versatile medium for the reductive defluorination of polyfluoroarenes, including pentafluoropyridine, using zinc. masterorganicchemistry.com

The use of lithium aluminum hydride (LiAlH₄) for the reduction of pentafluoropyridine has been described, but reports on its efficacy and selectivity vary. One source indicates that the reduction of pentafluoropyridine with LiAlH₄ in ether can produce this compound. google.com However, this method is also described as being expensive and violent, with a reported yield of approximately 70%. google.com A significant drawback is the formation of trifluoropyridine by-products resulting from the reduction of a fluorine atom at the 2-position, which complicates the purification of the desired product. google.com

Conversely, other research has shown that the reaction of pentafluoropyridine with lithium aluminum hydride can lead to the formation of 2,3,5-trifluoropyridine. core.ac.uk Yet another report claims that LiAlH₄ reacts with pentafluoropyridine to yield this compound in high yield. core.ac.uk This discrepancy suggests that the reaction outcome is highly sensitive to the specific conditions employed. Lithium aluminum hydride is a powerful reducing agent capable of reducing a wide range of polar multiple bonds. byjus.com

Halogen Exchange Reactions

Halogen exchange (Halex) reactions are a cornerstone of organofluorine chemistry, allowing for the introduction of fluorine into aromatic rings.

A common strategy for synthesizing fluorinated pyridines is the substitution of chlorine atoms with fluorine using an alkali metal fluoride, such as potassium fluoride (KF). This compound can be prepared from 2,3,5,6-tetrachloropyridine (B1294921) through a fluorine-halogen exchange reaction. In a typical procedure, 2,3,5,6-tetrachloropyridine is heated with potassium fluoride in a polar aprotic solvent like sulfolane. chemicalbook.com This method has been shown to produce this compound in high yields. chemicalbook.com For instance, heating the reactants at 120 °C for 6 hours can result in a yield of 95.0%. chemicalbook.com Historically, the Halex reaction has been widely used, with solvents like dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF) also being effective for such transformations on activated systems. nih.gov

Table 2: Synthesis of this compound via Halogen Exchange

| Starting Material | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|

The reverse of the Halex reaction, where a fluorine atom is replaced by another halogen, can also be a useful synthetic tool. The reverse Halex reaction of fluoropyridines with chloride sources has been demonstrated. google.com This process can achieve regioselective substitution, particularly at the 4-position of a fluorinated pyridine ring. google.com The reaction can be driven by using reagents like lithium chloride (LiCl) in a solvent such as dimethyl sulfoxide (DMSO), which facilitates the precipitation of lithium fluoride (LiF). google.com This approach has been used to convert pentafluoropyridine to 4-chloro-2,3,5,6-tetrafluoropyridine.

Synthesis from Other Fluoropyridine Precursors

The synthesis of this compound and its derivatives is not limited to starting from pentafluoropyridine. Other fluorinated pyridines can serve as precursors. For example, a method has been described that uses difluoro- or trifluoropyridine as the starting material. core.ac.uk This process involves the initial deprotonation of the precursor with n-butyllithium to form a lithium pyridine reagent, which is then converted to a chlorofluoropyridine. core.ac.uk A subsequent fluorine-halogen exchange reaction using a fluorinating agent like spray-dried potassium fluoride in an aprotic solvent generates the desired tetrafluoropyridine. core.ac.uk

Additionally, substituted tetrafluoropyridines can be built up from less fluorinated precursors. For instance, 2,3,4,5-tetrafluoro-6-methoxypyridine has been synthesized from phenyl 2,3,5-trifluoro-6-methoxypyridyl sulphone by reaction with caesium fluoride in hot tetramethylene sulphone. rsc.org This demonstrates how the strategic manipulation of different functional groups and fluorine atoms on the pyridine ring can lead to specifically substituted tetrafluoropyridine derivatives.

Deprotonation and Subsequent Halogenation of Difluoro/Trifluoropyridines

The synthesis of more highly fluorinated pyridines can be approached by starting with partially fluorinated precursors, such as difluoro- or trifluoropyridines. A key strategy involves the deprotonation of a C-H bond to generate a pyridyl anion, which can then be trapped by an electrophilic halogen source. The acidity of the remaining C-H bonds is enhanced by the inductive effect of the existing fluorine atoms, facilitating proton removal.

For instance, 2,6-difluoropyridine (B73466) can be selectively deprotonated at the 3-position using a strong base like n-butyllithium (n-BuLi) at low temperatures (typically below -60 °C) in a solvent like tetrahydrofuran (B95107) (THF). researchgate.net While this intermediate is often used to react with other electrophiles like Weinreb amides to form ketones, the principle can be extended to halogenation. researchgate.net The resulting lithiated species is highly nucleophilic and can react with electrophilic halogenating agents (e.g., I₂, Br₂, or sources of electrophilic chlorine or fluorine) to introduce a halogen at the 3-position, thereby creating a tri-substituted pyridine. Further sequential deprotonation and halogenation steps, if sterically and electronically feasible, could be envisioned to build up the fluorine substitution pattern, although direct fluorination at multiple positions via this method is challenging. The regioselectivity of the deprotonation is a critical factor, often directed by the existing substituents on the pyridine ring. researchgate.netnih.gov

Synthesis of 4-Substituted-2,3,5,6-Tetrafluoropyridine Derivatives

The most common precursor for generating 4-substituted-2,3,5,6-tetrafluoropyridine derivatives is pentafluoropyridine. The reactivity of pentafluoropyridine towards nucleophiles is well-established, with a distinct and predictable regioselectivity.

Directed Functionalization at the 4-Position

The pyridine ring in pentafluoropyridine is highly activated towards nucleophilic aromatic substitution (SNAr) due to the strong electron-withdrawing effects of both the five fluorine atoms and the ring nitrogen atom. researchgate.net This activation is not uniform across all positions. The order of reactivity for nucleophilic attack is definitively established as: 4-position (para) > 2-position (ortho) > 3-position (meta). researchgate.net

This inherent electronic preference makes the selective functionalization at the 4-position a straightforward and high-yielding process. A wide array of carbon, nitrogen, and sulfur-based nucleophiles can be used to displace the fluorine atom at the para-position, affording 4-substituted-2,3,5,6-tetrafluoropyridine derivatives. researchgate.netnih.gov The reaction proceeds through a two-step addition-elimination mechanism, where the nucleophile adds to the 4-position to form a stable Meisenheimer-type intermediate, which then eliminates a fluoride ion to restore aromaticity. researchgate.net

Research has demonstrated this high regioselectivity with various nucleophiles. For example, reacting pentafluoropyridine with malononitrile in the presence of a base like potassium carbonate (K₂CO₃) in dimethylformamide (DMF) exclusively yields the 4-substituted product. researchgate.net Similarly, nitrogen nucleophiles like piperazine and sulfur nucleophiles such as 1-methyl-tetrazole-5-thiol react under basic conditions to give the corresponding 4-piperazinyl- and 4-thioether-tetrafluoropyridine derivatives in good yields. researchgate.netnih.gov

| Nucleophile | Base/Solvent | Product | Yield |

|---|---|---|---|

| Malononitrile | K₂CO₃ / DMF | 4-(dicyanomethyl)-2,3,5,6-tetrafluoropyridine | Good |

| Piperazine | Na₂CO₃ / Acetonitrile | 1-(Perfluoropyridin-4-yl)piperazine | Good |

| 1-Methyl-tetrazole-5-thiol | K₂CO₃ / DMF | 4-((1-methyl-1H-tetrazol-5-yl)thio)-2,3,5,6-tetrafluoropyridine | Good |

Generation of Tetrafluoropyridine Ethers

The formation of tetrafluoropyridine ethers follows the same principle of nucleophilic aromatic substitution at the 4-position of pentafluoropyridine. Oxygen-based nucleophiles, particularly phenoxides, are highly effective for this transformation. The reaction involves treating pentafluoropyridine with a phenol (B47542) in the presence of a base to generate the more nucleophilic phenoxide ion, which then attacks the electron-deficient ring.

A notable example is the synthesis of 4-(4-(2-bromoethyl)phenoxy)-2,3,5,6-tetrafluoropyridine. This compound is prepared in near-quantitative yield by reacting pentafluoropyridine with 4-(2-bromoethyl)phenol (B83804). researchgate.net The reaction demonstrates the high efficiency and regioselectivity of the SNAr mechanism for creating aryl ether linkages. This strategy has been applied to synthesize a series of 4-substituted this compound hetero ethers. bohrium.com The resulting ether products are valuable intermediates for further chemical elaboration, for instance, in the development of ionic liquids or bioactive molecules. researchgate.net

| Reactant 1 | Reactant 2 (Nucleophile) | Conditions | Product | Yield |

|---|---|---|---|---|

| Pentafluoropyridine | 4-(2-bromoethyl)phenol | Base (e.g., K₂CO₃) | 4-(4-(2-bromoethyl)phenoxy)-2,3,5,6-tetrafluoropyridine | Near Quantitative |

Reactivity and Reaction Mechanisms of 2,3,5,6 Tetrafluoropyridine

Nucleophilic Substitution Reactions

The pyridine (B92270) ring is inherently electron-deficient due to the presence of the electronegative nitrogen atom, which withdraws electron density from the carbon atoms. wikipedia.org This characteristic makes the ring susceptible to nucleophilic attack, a reactivity pattern that is the opposite of benzene, which more readily undergoes electrophilic substitution. wikipedia.org In 2,3,5,6-tetrafluoropyridine, this inherent reactivity is significantly amplified.

The four fluorine atoms on the this compound ring are powerful electron-withdrawing groups. Their strong inductive (-I) effect drastically reduces the electron density of the aromatic system, rendering the ring highly electrophilic. vulcanchem.comnih.gov This pronounced electron deficiency makes the compound exceptionally reactive towards nucleophilic aromatic substitution (SNAr). researchgate.netmdpi.com The cumulative effect of the fluorine substituents stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the substitution, thereby lowering the activation energy of the reaction. This enhanced reactivity allows for substitutions to occur under relatively mild conditions with a wide range of nucleophiles. mdpi.com

In reactions involving this compound, nucleophilic attack occurs with remarkable regioselectivity at the C-4 position, the only carbon atom bonded to hydrogen. rsc.org This position is para to the ring nitrogen and is the most activated site for nucleophilic substitution. mdpi.comresearchgate.net The fluorine atoms at the C-3 and C-5 positions (ortho to the site of attack) and the C-2 and C-6 positions (meta to the site of attack) provide strong activation for the displacement of the hydride ion, although hydride is typically a poor leaving group. wikipedia.org However, the high degree of activation in the fluorinated ring facilitates this process.

This high regioselectivity has been demonstrated in numerous syntheses where pentafluoropyridine (B1199360) is treated with various nucleophiles. The nucleophile preferentially attacks the C-4 position, displacing a fluoride (B91410) ion to yield a 4-substituted-2,3,5,6-tetrafluoropyridine derivative. These reactions proceed smoothly with carbon, nitrogen, and sulfur nucleophiles. nih.gov For instance, the reaction of pentafluoropyridine with nucleophiles like malononitrile (B47326), piperazine (B1678402), and 4-(2-bromoethyl)phenol (B83804) consistently yields the corresponding 4-substituted this compound products in good to excellent yields. mdpi.comnih.gov

| Nucleophile | Reagent | Product | Yield |

| Carbon | Malononitrile | 2-(2,3,5,6-Tetrafluoropyridin-4-yl)malononitrile | Good |

| Nitrogen | Piperazine | 1-(2,3,5,6-Tetrafluoropyridin-4-yl)piperazine | Good |

| Oxygen | 4-(2-Bromoethyl)phenol | 4-(4-(2-Bromoethyl)phenoxy)-2,3,5,6-tetrafluoropyridine | 96% |

Transition Metal-Mediated Transformations

The single C-H bond at the 4-position of this compound presents a unique site for selective functionalization through transition metal-mediated C-H activation. This approach offers a direct route to modify the molecule without relying on the nucleophilic substitution pathway.

Rhodium complexes have proven to be effective reagents for the selective activation of the C-H bond in this compound. The reaction outcome is influenced by the specific rhodium precursor and the reaction conditions.

Studies have shown that rhodium(I) hydride complexes can selectively cleave the C-H bond. For example, the reaction of this compound with [RhH(PEt3)3] or [RhH(PEt3)4] results exclusively in C-H activation at the para-position to yield the stable rhodium(I) tetrafluoropyridyl complex, [Rh(4-C5NF4)(PEt3)3]. rsc.org This demonstrates a directing influence of the pyridine nitrogen atom, which favors activation at the para C-H bond over the C-F bonds. rsc.org

Similarly, photochemical methods have been employed successfully. The irradiation of CpRh(PMe3)(C2H4) in the presence of this compound leads to the clean and selective formation of the C-H oxidative addition product, CpRh(PMe3)(C5NF4)H. acs.org This contrasts with the reaction of the same rhodium complex with pentafluoropyridine, which results in C-C coordination or C-F activation, highlighting the distinct reactivity of the C-H bond. acs.org

The choice of ligands on the rhodium center can also dictate the reaction pathway between C-H and C-F activation. When this compound is treated with the rhodium silyl (B83357) complex [Rh{Si(OEt)3}(PEt3)3], both C-H and C-F activation products are observed. nih.govresearchgate.net The C-H activation product is identified as the non-classical silane (B1218182) complex [Rh(4-C5F4N){η2-HSi(OEt)3}(PEt3)2]. nih.gov This illustrates a delicate balance where the rhodium complex can access either the C-H or a C-F bond. nih.govresearchgate.net

Table of Rhodium-Mediated C-H Activation Reactions

| Rhodium Precursor | Reaction Conditions | Product(s) | Reference |

| [RhH(PEt3)3] or [RhH(PEt3)4] | Reaction with this compound | [Rh(4-C5NF4)(PEt3)3] | rsc.org |

| CpRh(PMe3)(C2H4) | Irradiation (λ >290 nm), room temp. | CpRh(PMe3)(C5NF4)H | acs.org |

| [Rh{Si(OEt)3}(PEt3)3] | Room temperature | [Rh{2-(3,5,6-C5F3HN)}(PEt3)3] (C-F activation) and [Rh(4-C5F4N){η2-HSi(OEt)3}(PEt3)2] (C-H activation) | nih.govresearchgate.net |

C-H Activation Reactions

Zirconium-Mediated C-H Activation

Zirconocene (B1252598) complexes have been shown to react with this compound primarily through C-H activation. Specifically, the zirconocene complexes Cp₂Zr(L)(η²-Me₃SiC₂SiMe₃) (where L is THF or pyridine) and the ansa-bridged complex rac-(ebthi)Zr(η²-Me₃SiC₂SiMe₃) react with this compound to yield 4-substituted pyridyl complexes via C-H activation. acs.org This preference for C-H over C-F bond activation is a notable characteristic of these zirconium systems. acs.orgnih.gov Further evidence of this reactivity is the formation of 4-iodo-2,3,5,6-tetrafluoropyridine when the reaction mixture is treated with iodine. nih.govrsc.org

DFT calculations suggest that the higher Lewis basicity of less fluorinated pyridines allows for better interaction with the zirconium center, facilitating C-F bond activation. rsc.org However, with the highly fluorinated this compound, the acidic C-H bond is more susceptible to metalation, leading to a stable metal-4-pyridyl compound with stabilizing ortho-fluorine substituents that strengthen the Zr-C bond. rsc.org

C-F Bond Activation and Functionalization

The activation and subsequent functionalization of the carbon-fluorine bond in this compound are critical areas of research, with both stoichiometric and catalytic approaches being explored.

Stoichiometric C-F Bond Activation

Stoichiometric C-F bond activation of this compound has been achieved with various transition metal complexes. For instance, nickel(0) complexes, such as those generated from [Ni(cod)₂] in the presence of phosphine (B1218219) ligands like PPh₂(Ind), react with this compound to form nickel(II) fluorido complexes. researchgate.netd-nb.info These reactions typically result in the formation of a trans-nickel(II) fluorido bis(phosphine) complex. researchgate.netd-nb.info

Similarly, rhodium complexes can effect C-F activation. The reaction of [Rh{Si(OEt)₃}(PEt₃)₃] with this compound leads to the C-F activation product [Rh{2-(3,5,6-C₅F₃HN)}(PEt₃)₃] and FSi(OEt)₃. rsc.orgresearchgate.net Interestingly, the fluorosilane can then act as a fluoride source in a subsequent reaction. rsc.orgresearchgate.net

Catalytic Hydrodefluorination

Catalytic hydrodefluorination (HDF) offers a pathway to selectively replace fluorine atoms with hydrogen. Iron(II) fluoride complexes have been shown to catalyze the HDF of perfluorinated aromatic compounds, including the conversion of pentafluoropyridine to this compound. nih.gov Rhodium complexes are also effective catalysts for this transformation. rsc.org

The regioselectivity of HDF can be influenced by the catalyst system. For example, a bifunctional azairidacycle catalyst has been used for the transfer hydrogenative defluorination of pentafluoropyridine to produce this compound with a high turnover number. scilit.commdpi.com In some cases, the HDF of this compound can be challenging, requiring more forcing conditions and resulting in lower yields compared to more reactive fluorinated pyridines. whiterose.ac.uk

Regioselective C-F Bond Activation at the 2-position

Achieving regioselective C-F bond activation, particularly at the 2-position, is a significant challenge. Nickel(0) complexes have demonstrated this selectivity. The reaction of Ni(PEt₃)₄ with this compound rapidly yields a C-F activation product where the trifluoropyridyl ligand is metalated at the 2-position. acs.org This regioselectivity is notable, as functionalization at the 4-position is often preferred. acs.org

Zirconium-mediated reactions involving cyclopropyl (B3062369) groups have also shown remarkable selectivity for C-F bond activation at the 2-position of fluorinated pyridines. acs.org DFT studies suggest that an intermediate involving a pyridine adduct may direct the preference for activation at this position. acs.org

Cyclometalation Pathways

Cyclometalation, involving the intramolecular activation of a C-H or C-F bond to form a metallacycle, is another important reaction pathway. Photochemical reactions of half-sandwich rhodium complexes with substituted tetrafluoropyridines can lead to cyclometalated products. For instance, 4-substituted tetrafluoropyridines containing NMe₂ or OMe groups react with CpRh(PMe₃) to form rhodacycles through a combination of C-H and C-F bond activation with the elimination of HF. acs.orgnih.gov The precise mechanism of this HF elimination is not fully understood but is a key step in the formation of the stable cyclometalated species. nih.gov

Organometallic Complex Formation and Reactivity

The formation of organometallic complexes with this compound is a precursor to its diverse reactivity. The reaction of [Pd(Me)₂(tmeda)] with a specific phosphine ligand generates a palladium(0) complex which then reacts with pentafluoropyridine to produce a C-F activation product. acs.org This palladium complex can serve as a catalyst for converting pentafluoropyridine to this compound. acs.org

Nickel(0) complexes also readily form organometallic adducts. The reaction of a Ni(PEt₃)₂ synthon with this compound proceeds through a mononuclear adduct which is in equilibrium with the C-H activation product. epa.gov The subsequent C-F activation occurs via a concerted oxidative addition. epa.gov The formation of 2,3,5,6-tetrafluoropyridylmagnesium iodide and 2,3,5,6-tetrafluoropyridyllithium from 2,3,5,6-tetrafluoro-4-iodopyridine (B174047) further illustrates the utility of this compound in forming reactive organometallic intermediates. rsc.org

Data Tables

Table 1: Zirconium-Mediated Reactions

| Reactant | Zirconium Complex | Product Type | Reference |

|---|---|---|---|

| This compound | Cp₂Zr(L)(η²-Me₃SiC₂SiMe₃) | C-H Activation | acs.org |

| This compound | rac-(ebthi)Zr(η²-Me₃SiC₂SiMe₃) | C-H Activation | acs.org |

Table 2: C-F Bond Activation and Functionalization

| Reactant | Metal Complex/Reagent | Product Type | Position of Activation | Reference |

|---|---|---|---|---|

| This compound | [Ni(cod)₂] / PPh₂(Ind) | Stoichiometric C-F Activation | 2-position | researchgate.netd-nb.info |

| This compound | [Rh{Si(OEt)₃}(PEt₃)₃] | Stoichiometric C-F Activation | 2-position | rsc.orgresearchgate.net |

| Pentafluoropyridine | Iron(II) fluoride complex | Catalytic Hydrodefluorination | 4-position | nih.gov |

| Pentafluoropyridine | Azairidacycle | Catalytic Hydrodefluorination | 4-position | scilit.commdpi.com |

Table 3: Compound Names

| Compound Name |

|---|

| This compound |

| 2,3,5,6-Tetrafluoro-4-iodopyridine |

| 2,3,5,6-tetrafluoropyridylmagnesium iodide |

| 2,3,5,6-tetrafluoropyridyllithium |

| 3-chloro-2,4,5,6-tetrafluoropyridine |

| 3-chloro-2,5,6-trifluoro-4-iodopyridine |

| 4-cyano-2,3,5,6-tetrafluoropyridine |

| 4-cyano-2,5-difluoropyridine |

| 4-iodo-2,3,5,6-tetrafluoropyridine |

| CpRh(PMe₃) |

| FSi(OEt)₃ |

| Ni(PEt₃)₄ |

| Pentafluoropyridine |

| perfluoro-4,4′-bipyridyl |

| [Pd(Me)₂(tmeda)] |

| [Rh{2-(3,5,6-C₅F₃HN)}(PEt₃)₃] |

| [Rh{Si(OEt)₃}(PEt₃)₃] |

| rac-(ebthi)Zr(η²-Me₃SiC₂SiMe₃) |

| Cp₂Zr(L)(η²-Me₃SiC₂SiMe₃) |

| [Ni(cod)₂] |

Cycloaddition Reactions

Cycloaddition reactions are powerful tools for the construction of cyclic molecules. The electron-deficient nature of the tetrafluoropyridyl ring influences the reactivity of its derivatives in these transformations.

1,3-Dipolar Cycloadditions (e.g., with 4-Azido-2,3,5,6-tetrafluoropyridine)

4-Azido-2,3,5,6-tetrafluoropyridine (B1197644), a derivative of the parent compound, readily participates in 1,3-dipolar cycloaddition reactions. rsc.orgscispace.com In these reactions, the azide (B81097) functional group acts as a 1,3-dipole, reacting with various unsaturated molecules (dipolarophiles) to form five-membered heterocyclic rings. wikipedia.org Research has shown that 4-azido-2,3,5,6-tetrafluoropyridine partakes in such cycloadditions with a range of dipolarophiles, including benzyne, diphenylacetylene, phenylacetylene, cyclopentadiene (B3395910) dimer, and norbornene. rsc.orgscispace.com For instance, the reaction with an alkyne leads to the formation of a 1,2,3-triazole ring system. wikipedia.org Studies indicate that with certain alkenes, such as trans-4-methylpent-2-ene, the 1,3-dipolar cycloaddition occurs preferentially before the thermal generation of a nitrene intermediate. rsc.orgscispace.com

Table 1: Examples of 1,3-Dipolar Cycloaddition Reactions with 4-Azido-2,3,5,6-tetrafluoropyridine

| Dipolarophile | Resulting Product Class | Reference |

| Benzyne | Triazole derivative | rsc.org, scispace.com |

| Diphenylacetylene | Triazole derivative | rsc.org, scispace.com |

| Phenylacetylene | Triazole derivative | rsc.org, scispace.com |

| Norbornene | Triazoline derivative | rsc.org, scispace.com |

| Cyclopentadiene dimer | Triazoline derivative | rsc.org, scispace.com |

| trans-4-Methylpent-2-ene | Triazoline derivative | rsc.org, scispace.com |

Radical-Based Reactions

The tetrafluoropyridine moiety plays a crucial role in facilitating radical reactions, particularly in the field of carbohydrate chemistry. Its strong electron-withdrawing nature is key to the activation of precursors for radical generation. nih.gov

Glycosyl Radical Reactions

A significant application of this compound is in the synthesis of C-glycosides through radical-based pathways. researchgate.net The process involves the use of this compound-4-thioglycosides as a novel class of glycosyl donors. nih.govscientificupdate.com These precursors are synthesized via nucleophilic substitution on a carbohydrate with this compound-4-thiol. chemrxiv.org

The highly electrophilic character of the tetrafluoropyridyl group makes the resulting thioglycoside sufficiently redox-active for photoinduced electron transfer (PET). nih.govscientificupdate.com Under irradiation with visible light, typically in the presence of a photocatalyst and a reductant like Hantzsch ester, the thioglycoside undergoes desulfurative fragmentation. nih.govscientificupdate.com This fragmentation generates a glycosyl radical and this compound-4-thiolate. nih.govscientificupdate.com The newly formed glycosyl radical can then couple with various electrophilic partners, such as activated olefins, in a stereoselective manner to produce unprotected C-alkyl glycosides. nih.govresearchgate.net This method has been successfully applied to a wide range of native monosaccharides and oligosaccharides, demonstrating its broad utility. nih.govresearchgate.net

Table 2: Key Components in Glycosyl Radical Generation and Coupling

| Component | Role | Mechanism | Reference |

| This compound-4-thioglycoside | Glycosyl Radical Precursor | Activated by the electron-withdrawing tetrafluoropyridyl moiety for photoinduced electron transfer (PET). | nih.gov, scientificupdate.com |

| Hantzsch Ester | Reductant | Participates in the PET process to facilitate radical generation. | nih.gov, scientificupdate.com |

| Visible Light (e.g., Blue LED) | Energy Source | Initiates the photoinduced electron transfer. | nih.gov, scientificupdate.com |

| Electrophile (e.g., α,β-unsaturated carbonyls) | Coupling Partner | Reacts with the generated glycosyl radical to form a C-C bond. | scientificupdate.com |

Thermal Decomposition and Stability Studies

The thermal behavior of this compound derivatives, particularly 4-azido-2,3,5,6-tetrafluoropyridine, has been investigated. The stability of this azide is temperature-dependent; it decomposes smoothly at temperatures above approximately 130 °C, releasing nitrogen gas and forming an intractable solid. rsc.orgscispace.com

Thermolysis of 4-azido-2,3,5,6-tetrafluoropyridine in the presence of alkanes leads to C-H 'insertion' reactions. rsc.org For example, when heated with cyclohexane, the reaction yields 4-(cyclohexylamino)-2,3,5,6-tetrafluoropyridine along with 4-amino-2,3,5,6-tetrafluoropyridine (B155154). rsc.orgscispace.com Studies involving a mixture of cycloalkanes (cyclohexane, cycloheptane, and cyclooctane) revealed that the propensity for C-H 'insertion' increases with the ring size of the alkane. rsc.orgscispace.com Furthermore, thermolysis experiments with cis- and trans-1,2-dimethylcyclohexane (B1581434) have shown that this insertion reaction lacks stereospecificity. rsc.orgscispace.com This reactivity is notably different from that of many non-fluorinated phenyl azides. diva-portal.org

Applications in Advanced Chemical Synthesis and Materials Science

Polymer Chemistry and Advanced Materials

In the realm of materials science, 2,3,5,6-tetrafluoropyridine and its parent compound, pentafluoropyridine (B1199360), are key precursors for high-performance polymers. Their ability to undergo sequential and regioselective SNAr reactions allows for the construction of complex, highly fluorinated polymer architectures with enhanced thermal stability, chemical resistance, and specific electronic properties. mdpi.comnih.gov

Nucleophilic aromatic substitution (SNAr) is a cornerstone of its application in polymer chemistry. The compound can react with a wide array of nucleophiles, enabling its incorporation into polymer backbones. mdpi.com For instance, derivatives of pentafluoropyridine (PFP) are used to create novel monomers for SNAr polymerizations. One such example is the synthesis of 2,3,5,6-tetrafluoro-[N-(3-aminopropyl)-ε-caprolactam]-4-pyridine, which is designed as a new type of monomer for these polymerization processes. mdpi.comresearchgate.net

Similarly, PFP can be reacted with bisphenols, such as 4,4′-(hexafluoroisopropylidene)diphenol (BPAF), to create PFP end-capped monomers. mdpi.com These monomers, which feature the 2,3,5,6-tetrafluoropyridinyl group, are then used in subsequent SNAr polymerizations to build advanced polymer structures like polyarylethers. mdpi.com The motivation for incorporating the tetrafluoropyridine framework into polymers stems from the desire to create materials with superior properties, including high-temperature resistance and improved processability, suitable for demanding applications in aerospace and other advanced industries. mdpi.com

Table 1: Examples of SNAr Polymerization Involving Tetrafluoropyridine Monomers

| Monomer 1 | Monomer 2 | Polymer Type | Key Findings | Source(s) |

| This compound (TFP) | Silylated 5,5',6,6'-tetrahydroxy-3,3,3',3'-tetramethylspirobisindane (TTSBI) | Ladder Polymer | Polycondensation yielded soluble ladder polymers. The reaction was noted to be affected by the high volatility and lower reactivity of TFP, leading to the formation of both even- and odd-numbered cyclic structures. | acs.org |

| 4,4′-(((Perfluoropropane-2,2-diyl)bis(4,1-phenylene))bis(oxy))-bis(this compound) | Various Dinucleophiles | Polyarylether | This PFP end-capped bisphenol acts as a monomer for creating high-performance fluoropolymers via SNAr polymerization. | mdpi.com |

| 2,3,5,6-tetrafluoro-[N-(3-aminopropyl)-ε-caprolactam]-4-pyridine | Not specified | Potential for Polyamides/Polyethers | Synthesized as a novel monomer specifically designed for SNAr polymerizations, expanding the range of available building blocks. | mdpi.comresearchgate.net |

This compound has been specifically used in the synthesis of cyclic ladder polymers. In one study, it was polycondensed with silylated 5,5',6,6'-tetrahydroxy-3,3,3',3'-tetramethylspirobisindane (TTSBI). acs.org This reaction produced soluble ladder polymers. However, the process was complicated by the lower reactivity and high volatility of this compound compared to other activated monomers like 4-cyanotetrafluoropyridine or pentafluoropyridine. acs.org

The polycondensation resulted in the formation of various cyclic structures. Notably, both even- and odd-numbered cycles were formed, including a strained cyclic dimer, which suggests a significant degree of flexibility in the resulting ladder polymer chains. acs.org The formation of a cyclic trimer further supports the flexibility of the ladder structure. acs.orgresearcher.life These findings are crucial for understanding the polymerization behavior and controlling the architecture of the final material.

The unique physical and chemical properties of this compound, such as its altered boiling point and solubility compared to non-fluorinated pyridine (B92270), make it a valuable precursor for advanced materials. ontosight.ai It serves as a fundamental building block for creating fluoropolymers and liquid crystals. ontosight.ai The incorporation of the tetrafluoropyridine moiety into polymer structures can lead to materials with increased thermal stability, chemical resistance, and hydrophobicity. mdpi.com

While direct polymerization of this compound is one route, it is more commonly used as an intermediate, often derived from pentafluoropyridine, to construct more complex monomers that are then polymerized. nih.govmdpi.com Its utility extends to the synthesis of poly(arylene ethers) and other high-performance fluoropolymers sought for specialized applications. nih.gov Furthermore, the application of fluorinated pyridines has been noted in the development of liquid crystals, highlighting the versatility of this compound class in materials science. rsc.org

Medicinal Chemistry and Agrochemicals

The introduction of fluorine into organic molecules is a widely used strategy in medicinal and agrochemical research to enhance biological activity, metabolic stability, and other pharmacokinetic properties. ontosight.aimdpi.com Polyfluorinated pyridines, including this compound, are important building blocks in the synthesis of new drugs and pesticides. chemicalbook.com

This compound serves as a key intermediate and building block in the development of new pharmaceuticals and agrochemicals. ontosight.aichemicalbook.com Its precursor, 2,3,5,6-tetrachloropyridine (B1294921), is an important intermediate in the synthesis of herbicides and insecticides. chemimpex.com The subsequent fluorination to this compound provides a scaffold for creating a diverse range of bioactive compounds. chemicalbook.com

The synthesis of 4-substituted-2,3,5,6-tetrafluoropyridine derivatives through the reaction of pentafluoropyridine with various nucleophiles (containing C, S, and N) is a common strategy. researchgate.netnih.gov These reactions are often highly regioselective, providing specific isomers in good yields. researchgate.net The resulting tetrafluoropyridine derivatives, such as those incorporating a piperazine (B1678402) moiety, are valuable in drug development, as substituted piperazines are a well-established class of pharmacophores. researchgate.netcolab.ws

Derivatization with the tetrafluoropyridyl (TFP) group is an effective strategy for modifying the properties of bioactive molecules. One notable application is the use of the TFP group as a protecting group for phenols. researchgate.net This allows for chemical modifications on other parts of a complex molecule without affecting the phenolic hydroxyl group. researchgate.net

Another advanced derivatization strategy involves the conversion of native sugars into this compound-4-thioglycoside precursors. researchgate.net This "cap and glycosylate" approach enables the transformation of unprotected carbohydrates, which are abundant in nature, into functionalized C-glycosyl compounds. These precursors can then undergo further cross-coupling reactions, providing a powerful tool for the synthesis and derivatization of complex glycans and other bioactive natural products. researchgate.net Additionally, 4-azido-2,3,5,6-tetrafluoropyridine (B1197644), synthesized from pentafluoropyridine, is a versatile reagent that can be used to derivatize molecules through cycloaddition or C-H insertion reactions, yielding compounds like 4-anilino-2,3,5,6-tetrafluoropyridine and 4-(cyclohexylamino)-2,3,5,6-tetrafluoropyridine. rsc.org

Table 2: Derivatization Strategies Involving the Tetrafluoropyridine Moiety

| Bioactive Molecule Class | Reagent/Method | Purpose of Derivatization | Resulting Structure | Source(s) |

| Phenols | Pentafluoropyridine | Protection of hydroxyl group | Tetrafluoropyridyl (TFP) ether | researchgate.net |

| Native Carbohydrates (sugars) | "Cap and Glycosylate" via this compound-4-thiol | Creation of a synthetic handle for cross-coupling | This compound-4-thioglycoside | researchgate.net |

| Various organic substrates | 4-Azido-2,3,5,6-tetrafluoropyridine | Introduction of a functionalized amino group | 4-Anilino- or 4-(Cyclohexylamino)-2,3,5,6-tetrafluoropyridine | rsc.org |

Compound Index

Influence of Fluorine Substitution on Biological Activity

The introduction of fluorine atoms into organic molecules, particularly heterocyclic systems like pyridine, is a widely recognized strategy in medicinal chemistry for enhancing biological activity. ontosight.aiontosight.ai The four fluorine atoms on the this compound ring significantly alter the molecule's electronic properties, making it more electron-deficient. ontosight.ai This fluorination pattern can lead to improved metabolic stability and enhanced bioactivity in derivative compounds. ontosight.aiontosight.ai Fluorinated compounds often exhibit unique properties, including high stability and lipophilicity, which are advantageous for the development of new therapeutic agents. ontosight.ai

A specific example of this is seen in derivatives of 4-amino-2,3,5,6-tetrafluoropyridine (B155154). The Schiff base, (E)-N-benzylidene-2,3,5,6-tetrafluoropyridin-4-amine, synthesized from 4-amino-2,3,5,6-tetrafluoropyridine and benzaldehyde, has been studied for its biological effects. orientjchem.orgnih.gov Research has shown that this tetrafluorinated compound and its derivatives exhibit notable antibacterial and antifungal properties. orientjchem.org For instance, (E)-N-benzylidene-2,3,5,6-tetrafluoropyridin-4-amine has demonstrated moderate antibacterial activity against Gram-negative bacteria such as Escherichia coli and Salmonella typhimurium. orientjchem.org Furthermore, it has shown higher activity against the fungus Candida albicans when compared to the standard antifungal agent Nystatine at the same concentration. orientjchem.org

Biological Activity of (E)-N-benzylidene-2,3,5,6-tetrafluoropyridin-4-amine

Summary of antimicrobial screening results for a key derivative of this compound at a concentration of 250 µg/ml. orientjchem.org

| Organism Type | Test Organism | Observed Activity | Comparison Standard |

|---|---|---|---|

| Gram-positive Bacteria | Enterococcus faecium | Slight | Ampicillin |

| Streptococcus B | Slight | ||

| Staphylococcus aureus | Slight | ||

| Gram-negative Bacteria | Escherichia coli | Mild/Moderate | |

| Salmonella typhimurium | Mild/Moderate | ||

| Fungus | Candida albicans | More active | Nystatine |

Applications in Drug Design

The this compound scaffold is a valuable building block in the design and synthesis of new drugs and bioactive compounds. chemicalbook.comresearchgate.net Its utility stems from the predictable reactivity of the fluorinated ring and the favorable properties that fluorine imparts upon the final molecule. ontosight.airesearchgate.net Many fluorine-containing pyridine compounds have found extensive use in the research and development of novel pharmaceuticals. chemicalbook.com

One key application is in the construction of complex heterocyclic systems of interest to the life sciences. researchgate.net For example, this compound derivatives serve as starting materials for the synthesis of tetrahydropyrido[2,3-b]pyrazine scaffolds. Reactions with N,N'-dimethylethylene diamine provide access to these fused ring systems, which are of significant interest in medicinal chemistry. researchgate.net The ability to generate such polyfunctional heterocyclic structures from simple reaction conditions makes tetrafluoropyridine derivatives highly adaptable for creating libraries of potential drug candidates. researchgate.net

Reagent in Organic Synthesis

Versatile Intermediate in the Synthesis of Complex Organic Molecules

This compound is a highly versatile intermediate in organic synthesis, primarily due to the reactivity conferred by its fluorine substituents. ontosight.ai The fluorine atoms are strongly electron-withdrawing, which significantly increases the electron-deficient nature of the pyridine ring. ontosight.aicore.ac.uk This electronic property makes the ring highly susceptible to nucleophilic aromatic substitution (SNAr) reactions. researchgate.netmdpi.com

This compound is often generated from its precursor, pentafluoropyridine, which readily undergoes regioselective SNAr reactions. mdpi.commdpi.com A wide array of nucleophiles, including O-, N-, S-, and C-nucleophiles, selectively attack the 4-position (para to the nitrogen atom), displacing the fluorine atom to yield 4-substituted-2,3,5,6-tetrafluoropyridine derivatives in good yields. mdpi.commdpi.comnih.gov This reliable regioselectivity is crucial for the synthesis of well-defined, complex molecules. researchgate.netmdpi.com

The range of nucleophiles that can be employed highlights its versatility as a synthetic building block. For example, reactions with piperazine, malononitrile (B47326), and various thiols produce the corresponding 4-substituted tetrafluoropyridines. nih.govresearchgate.net This reactivity has been exploited to create precursors for advanced materials, such as the synthesis of 4-(4-(2-bromoethyl)phenoxy)-2,3,5,6-tetrafluoropyridine, a precursor for fluorinated ionic liquids. mdpi.com Similarly, reaction with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) yields 2,3,5,6-Tetrafluoro-[N-(3-aminopropyl)-ε-caprolactam]-4-pyridine, a complex N-substituted lactam. mdpi.com The resulting 4-substituted tetrafluoropyridine can then serve as an intermediate for further functionalization, making it a key component in multi-step synthetic pathways toward polyfunctional molecules. researchgate.netgoogle.com

Synthesis of 4-Substituted-2,3,5,6-tetrafluoropyridine Derivatives via SNAr

Examples of nucleophilic substitution reactions with pentafluoropyridine to yield versatile tetrafluoropyridine intermediates.

| Nucleophile Type | Specific Nucleophile | Resulting 4-Substituted Product Class | Reference |

|---|---|---|---|

| C-Nucleophile | Malononitrile | 4-(Dicyanomethyl)-2,3,5,6-tetrafluoropyridine | nih.gov |

| N-Nucleophile | Piperazine | 4-(Piperazin-1-yl)-2,3,5,6-tetrafluoropyridine | nih.govresearchgate.net |

| Amines | 4-Amino-2,3,5,6-tetrafluoropyridine derivatives | evitachem.comscispace.com | |

| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | N-Substituted lactam tetrafluoropyridine | mdpi.com | |

| S-Nucleophile | 1-Methyl-tetrazole-5-thiol | 4-(1-Methyl-1H-tetrazol-5-ylthio)-2,3,5,6-tetrafluoropyridine | nih.gov |

| O-Nucleophile | 4-(2-Bromoethyl)phenol (B83804) | 4-(4-(2-Bromoethyl)phenoxy)-2,3,5,6-tetrafluoropyridine | mdpi.com |

Computational and Spectroscopic Characterization Studies

Computational Chemistry

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of fluorinated pyridine (B92270) compounds, providing detailed insights that complement experimental findings. For 2,3,5,6-tetrafluoropyridine, DFT and other high-level computational methods have been employed to elucidate its structural, electronic, and reactive characteristics.

The molecular structure of this compound has been characterized through experimental techniques like X-ray diffraction, with computational studies providing further refinement and understanding. rsc.org The charge density distribution of the crystal has been derived using multipole refinements and compared with theoretical charge densities calculated at the MP2(full)/cc-pVTZ level of theory. rsc.orgresearchgate.net These studies analyze atomic charges and the nature of chemical bonding within the molecule. rsc.orgresearchgate.net

Electronic structure calculations have also been performed using DFT, specifically with the G3(MP2)//B3LYP compound method. researchgate.net These calculations are crucial for determining key electronic properties. For instance, the experimental electron affinity for this compound has been determined to be 0.40 ± 0.08 eV through attachment/detachment equilibrium studies, a value that shows good agreement with DFT calculations. researchgate.net

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₅HF₄N |

| Molecular Weight | 151.06 g/mol |

| CAS Number | 2875-18-5 |

| Appearance | Liquid |

| Boiling Point | 102 °C |

| Density | 1.499 g/mL at 25 °C |

Frontier Molecular Orbital (FMO) theory is a fundamental application of quantum chemistry used to describe and predict chemical reactivity. semanticscholar.org This analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy relates to its ability to accept electrons (electrophilicity). nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. semanticscholar.orgsemanticscholar.org A smaller gap generally signifies higher chemical reactivity, greater polarizability, and lower kinetic stability, as less energy is required for electronic excitation. semanticscholar.orgnih.gov From the HOMO and LUMO energy values, other chemical reactivity descriptors such as chemical hardness (η), chemical potential (μ), chemical softness (S), and the electrophilicity index (ω) can be calculated to provide a more comprehensive understanding of the molecule's reactive nature. nih.gov

Molecular Electrostatic Potential (MEP) analysis is a computational method used to visualize the charge distribution of a molecule and predict how it will interact with other species. nih.gov The MEP map displays the electrostatic potential on the surface of the molecule, using a color scale to indicate different charge regions. wolfram.com

Typically, red-colored regions correspond to areas of negative electrostatic potential, which are rich in electrons and are susceptible to electrophilic attack. nih.gov Conversely, blue-colored regions indicate areas of positive electrostatic potential, which are electron-poor and represent likely sites for nucleophilic attack. nih.gov Green areas denote regions of neutral or near-zero potential. wolfram.com MEP analysis is therefore an invaluable tool for predicting and understanding the reactive behavior of a molecule, particularly in identifying sites for hydrogen bonding and other non-covalent interactions. nih.gov

DFT calculations have been instrumental in understanding the regioselectivity of nucleophilic aromatic substitution (SNAr) reactions on pentafluoropyridine (B1199360), the direct precursor to many 4-substituted-2,3,5,6-tetrafluoropyridine derivatives. nih.govresearchgate.net Experimental studies consistently show that nucleophilic attack on pentafluoropyridine occurs preferentially at the C-4 (para) position. nih.govrsc.org

The established order of reactivity toward nucleophiles is: C-4 (para) > C-2 (ortho) > C-3 (meta). nih.gov This pronounced regioselectivity is attributed to the strong activating effect of the ring nitrogen atom, which significantly lowers the electron density at the para and ortho positions, making them more susceptible to nucleophilic attack. nih.govresearchgate.net DFT studies help to quantify the activation energies for substitution at each position, confirming that the pathway for para-substitution is the most kinetically favorable. mdpi.comnih.gov Furthermore, DFT modeling has been used to investigate the reaction mechanisms, such as whether the SNAr process is a concerted reaction or proceeds through a two-step addition-elimination mechanism involving a Meisenheimer intermediate. nih.govnih.gov

Computational studies have been performed to characterize the intermolecular interactions present in the crystal structure of this compound. The analysis of its charge density reveals the nature of non-covalent interactions that dictate the crystal packing. rsc.orgresearchgate.net

These investigations focus specifically on interactions involving the fluorine atoms, such as F⋯F, F⋯C, and F⋯H contacts. rsc.orgresearchgate.net The topological parameters and charge density distributions at the bond critical points of these interactions are analyzed to determine their strength and nature. rsc.orgresearchgate.net Such calculations are essential for understanding the forces that govern the solid-state assembly of the molecule. The theoretical framework for these analyses often involves calculating intermolecular interaction energies, which can be corrected for basis set superposition error (BSSE) to improve accuracy, providing quantitative insights into the stability of molecular dimers and larger aggregates. scielo.org.za

Ab Initio Calculations

Theoretical studies employing ab initio calculations have been instrumental in understanding the electronic structure of this compound. The charge density of the compound has been calculated at the MP2(full)/cc-pVTZ level of theory. rsc.orgresearchgate.net These calculations provide insights into the molecular properties and are used for comparison with experimental data derived from X-ray diffraction. rsc.orgresearchgate.net

Quantum-Chemical Corrections in Structural Refinement

In the process of structural refinement based on experimental data, quantum-chemical calculations have been utilized to provide corrections. For instance, quantum-chemically calculated corrections for rotational constants were used in the refinement of structural parameters, although in some cases, uncertainties in these corrections led to increased standard deviations for certain parameters. researchgate.net

Structural Elucidation via X-ray Crystallography

The definitive molecular and crystal structures of this compound and its various derivatives have been determined using single-crystal X-ray diffraction. rsc.orgnih.govresearchgate.netresearchgate.net This technique has provided precise data on bond lengths, angles, and the spatial arrangement of molecules in the solid state. rsc.orgnih.govresearchgate.net Crystals of the parent compound, this compound, have been successfully grown using in situ methods within capillaries for high-resolution X-ray diffraction studies. rsc.orgresearchgate.net

Analysis of Molecular Structure and Conformation

X-ray crystallography has confirmed the molecular structure of numerous 4-substituted this compound derivatives. nih.gov For example, in 2-[(2,3,5,6-tetrafluoropyridin-4-yl)amino]ethyl methacrylate, the conformation about the N—C—C—O bond is observed to be gauche, with a torsion angle of 61.84 (13)°. researchgate.net In another derivative, N-(2,3,5,6-tetrafluoropyridin-4-yl)formamide, the Cp—N—C—O (where p = pyridine) torsion angle is 179.0 (2)°, indicating an anti-conformation for this group. nih.gov

Crystal Packing Analysis and Intermolecular Interactions

The crystal packing of this compound and its derivatives is governed by a variety of weak intermolecular interactions. In the crystal structure of the parent compound, the focus of discussion is on F⋯F, F⋯C, and F⋯H type interactions. rsc.orgresearchgate.netchem960.com For its derivatives, a more diverse range of contacts dictates the supramolecular architecture. These include C—H···F, C—F···π, C—H···π, C—Br···N, C—H···N, and C—Br···π interactions. nih.gov In the crystal of 2-[(2,3,5,6-tetrafluoropyridin-4-yl)amino]ethyl methacrylate, molecules are linked into chains by N—H⋯O hydrogen bonds, which are then cross-linked by C—H⋯F and C—H⋯π contacts. researchgate.net

| Interaction Type | Description | Observed In | Reference |

|---|---|---|---|

| N—H···O | Hydrogen bonds linking molecules into chains. | 2-[(2,3,5,6-tetrafluoropyridin-4-yl)amino]ethyl methacrylate | researchgate.net |

| C—H···F | Cross-links chains of molecules. A primary driving force in the packing of 4-O-arylperfluoropyridines. | 2-[(2,3,5,6-tetrafluoropyridin-4-yl)amino]ethyl methacrylate, 4-O-arylperfluoropyridines | researchgate.netnih.gov |

| C—H···π | Contributes to the cross-linking of molecular chains. | 2-[(2,3,5,6-tetrafluoropyridin-4-yl)amino]ethyl methacrylate, 4-O-arylperfluoropyridines | researchgate.netnih.gov |

| C—F···π | Observed in the packing of various 4-substituted derivatives. | 4-O-arylperfluoropyridines | nih.gov |

| C-Br···N | Contributes to the overall crystal packing in brominated derivatives. | 4-(4-bromophenoxy)-2,3,5,6-tetrafluoropyridine | nih.gov |

| C-H···N | A notable interaction influencing the crystal packing. | 4-O-arylperfluoropyridines | nih.gov |

| C-Br···π | An interaction present in brominated aryl derivatives. | 4-O-arylperfluoropyridines | nih.gov |

Charge Density Distribution Studies

Experimental charge density distribution studies have been performed on this compound using high-resolution X-ray diffraction data collected at high diffraction angles (2θ = 100°). rsc.orgresearchgate.net The charge density distributions were derived through multipole refinements. rsc.orgresearchgate.net These studies allow for a detailed discussion of the topological parameters of the charge density, atomic charges, the nature of bonding within the molecule, and the characteristics of the intermolecular interactions present in the crystal. rsc.orgresearchgate.net The experimental results are often compared with those obtained from theoretical calculations to provide a comprehensive understanding of the electronic structure. rsc.orgresearchgate.net

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful tool used to visualize and quantify intermolecular interactions in the crystal structures of this compound derivatives. researchgate.netnih.gov This method provides a visual representation of the various influences on crystal packing. nih.gov For 2-[(2,3,5,6-tetrafluoropyridin-4-yl)amino]ethyl methacrylate, the analysis showed that F⋯H/H⋯F interactions make the largest contribution to the surface contacts. researchgate.net The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a summary of all intermolecular contacts in the crystal. nih.gov

| Interaction Type | Contribution (%) | Reference |

|---|---|---|

| F⋯H/H⋯F | 35.6 | researchgate.net |

| O⋯H/H⋯O | 17.8 | researchgate.net |

| H⋯H | 12.7 | researchgate.net |

Advanced Spectroscopic Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of this compound. Analysis of ¹H, ¹³C, and ¹⁹F NMR spectra provides detailed information about the electronic environment of the hydrogen, carbon, and fluorine nuclei within the molecule.

The ¹H-NMR spectrum of this compound is characterized by a single resonance corresponding to the proton at the C-4 position. This proton's signal is split into a multiplet due to coupling with the adjacent fluorine atoms. Detailed analysis reveals a quintet, a result of coupling to the two equivalent F-3,5 nuclei and the two equivalent F-2,6 nuclei. The chemical shift is observed at approximately δ 7.18 ppm . The coupling constants provide insight into the through-bond interactions between the proton and the fluorine atoms, with the three-bond coupling (³JH4-F3,5) being larger than the four-bond coupling (⁴JH4-F2,6).

Table 1: ¹H-NMR Spectroscopic Data for this compound

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Coupling Constants (J) Hz |

| H-4 | 7.18 | Quintet | ³JH-F = 7.5, ⁴JH-F = 9.5 |

The ¹³C-NMR spectrum displays three distinct signals corresponding to the three unique carbon environments in the symmetrically substituted ring: C-2/6, C-3/5, and C-4. Each of these signals exhibits complex splitting patterns due to one-bond and multi-bond couplings with the fluorine atoms. The carbon atoms directly bonded to fluorine (C-2, C-3, C-5, C-6) show large one-bond ¹JC-F coupling constants, which are characteristic of carbon-fluorine bonds. The signals are assigned as follows: the C-2/6 carbons appear at approximately δ 142.1 ppm , the C-3/5 carbons at δ 138.9 ppm , and the protonated C-4 carbon appears furthest upfield at δ 103.7 ppm . acs.org The magnitude of the C-F coupling constants varies with the number of bonds separating the coupled nuclei.

Table 2: ¹³C-NMR Spectroscopic Data for this compound

| Carbon Atom | Chemical Shift (δ) ppm | ¹JC-F (Hz) | ⁿJC-F (Hz) |

| C-2, C-6 | 142.1 | 240.1 | ²JC2-F3 = 14.2, ³JC2-F6 = 13.7, ³JC2-F5 = 3.1 |

| C-3, C-5 | 138.9 | 260.0 | ²JC3-F2 = 19.1, ³JC3-F4 = 13.7 |

| C-4 | 103.7 | - | ²JC4-F3,5 = 17.0 |

Data sourced from Lichter and Wasylishen (1975). acs.org

The ¹⁹F-NMR spectrum provides the most direct characterization of the fluorinated pyridine ring. Due to the molecule's symmetry, two distinct signals are observed: one for the two equivalent fluorine atoms at the C-2 and C-6 positions (ortho to the nitrogen) and another for the two equivalent fluorine atoms at the C-3 and C-5 positions (meta to the nitrogen). The signal for F-2,6 typically appears further upfield (less shielded) compared to the F-3,5 signal. A representative spectrum shows the F-2,6 resonance at approximately δ -90.9 ppm and the F-3,5 resonance at δ -139.1 ppm , relative to CFCl₃. rsc.org These signals appear as complex multiplets due to mutual (F-F) and H-F coupling.

Table 3: ¹⁹F-NMR Spectroscopic Data for this compound

| Fluorine Atom | Chemical Shift (δ) ppm |

| F-2, F-6 | -90.9 |

| F-3, F-5 | -139.1 |

Data sourced from Lee and Orrell (1965). rsc.org

Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EIMS)

Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EIMS) analysis of this compound confirms its molecular weight and provides insight into its fragmentation pathways under electron impact. The mass spectrum shows a prominent molecular ion peak [M]⁺ at a mass-to-charge ratio (m/z) of 151 , corresponding to the molecular weight of the compound (C₅HF₄N). nist.gov

The fragmentation pattern is characteristic of a stable aromatic system. Key fragments observed include the loss of a cyanide radical (•CN) to form the C₄HF₄⁺ fragment at m/z 125 , and the loss of a hydrogen cyanide molecule (HCN) resulting in a fragment ion at m/z 124 . Another significant peak is observed at m/z 132 , which corresponds to the loss of a fluorine atom.

Table 4: Key Fragments in the EI-Mass Spectrum of this compound

| m/z | Relative Intensity | Proposed Fragment |

| 151 | High | [C₅HF₄N]⁺ (Molecular Ion) |

| 132 | Moderate | [C₅F₃N]⁺ |

| 125 | Moderate | [C₄HF₄]⁺ |

| 124 | Moderate | [C₄F₄]⁺ |

| 93 | Low | [C₄F₂H]⁺ |

Data sourced from NIST Chemistry WebBook. nist.gov

Infrared (IR) and Raman Spectroscopy

The vibrational modes of this compound have been extensively studied using both Infrared (IR) and Raman spectroscopy. These complementary techniques provide a detailed vibrational fingerprint of the molecule. The assignments of the fundamental vibrational frequencies are supported by density functional theory (DFT) calculations, which show good agreement with experimental values. acs.orgchemicalbook.com

Key vibrational modes include C-H stretching, C-F stretching, and pyridine ring stretching and bending vibrations. The C-H stretching vibration is observed around 3090 cm⁻¹. The highly characteristic and strong C-F stretching vibrations appear in the region of 1300-1000 cm⁻¹. Pyridine ring stretching vibrations are observed in the 1640-1450 cm⁻¹ region.

Table 5: Selected Vibrational Frequencies (cm⁻¹) for this compound

| IR Frequency (Liquid) | Raman Frequency (Liquid) | Vibrational Assignment |

| 3090 | 3093 | C-H stretch |

| 1641 | 1643 | Ring stretch |

| 1506 | 1509 | Ring stretch |

| 1461 | 1460 | Ring stretch |

| 1269 | 1271 | C-F stretch |

| 1165 | 1167 | C-F stretch |

| 1045 | 1046 | C-F stretch |

| 853 | 855 | Ring bend |

| 711 | 711 | Ring bend |

| 551 | 551 | C-F bend |

| 420 | 421 | Ring bend |

Data sourced from Lee and Laane (2015). acs.orgchemicalbook.com

Ultraviolet (UV) Absorption Spectroscopy

The electronic structure and transitions of this compound have been elucidated through ultraviolet (UV) absorption spectroscopy, complemented by theoretical calculations. These studies provide insight into the nature of the electronic excited states of the molecule.

Detailed analysis of the UV absorption spectrum has identified the origin of the lowest electronic excited state. nih.govnih.gov The band origin for the S1(π,π) state has been determined to be at 35,704.6 cm⁻¹. nih.govnih.gov This transition involves the promotion of an electron from a π bonding orbital to a π antibonding orbital.

Theoretical investigations using Complete Active Space Self-Consistent Field (CASSCF) calculations have been employed to support the experimental spectroscopic findings. nih.govnih.gov These calculations predict a slightly puckered structure for the molecule in its S1(π,π*) excited state, with a calculated barrier to planarity of 30 cm⁻¹. nih.govnih.gov The weaker bonding within the pyridine ring in the electronic excited state leads to lower frequencies for the out-of-plane ring bending vibrations. nih.govnih.gov

The following table summarizes the key findings from the ultraviolet absorption spectroscopy studies of this compound.

| Parameter | Value | Reference |

| Band Origin (S₀ → S₁) | 35,704.6 cm⁻¹ | nih.govnih.gov |

| Excited State | S₁(π,π*) | nih.govnih.gov |

| Excited State Geometry | Slightly puckered | nih.gov |

| Calculated Barrier to Planarity | 30 cm⁻¹ | nih.gov |

Future Research Directions and Emerging Trends

Novel Synthetic Routes and Sustainable Chemistry

Research into the synthesis of 2,3,5,6-tetrafluoropyridine is increasingly driven by the principles of sustainable and green chemistry. Traditional methods often rely on high-temperature fluorination of polychlorinated pyridines or the reduction of pentafluoropyridine (B1199360). researchgate.net For instance, the fluorination of pentachloropyridine requires multiple steps at elevated temperatures to achieve the desired tetrafluorinated product. researchgate.net

Current efforts are focused on developing more efficient, safer, and environmentally benign synthetic pathways. One notable advancement is the halogen exchange (HALEX) reaction of 2,3,5,6-tetrachloropyridine (B1294921) with potassium fluoride (B91410) in a polar aprotic solvent like sulfolane. This method, classified as a green chemistry approach, can achieve high yields of up to 95.0% under relatively moderate conditions (120°C for 6 hours). researchgate.net Other routes, such as the palladium-catalyzed hydrodefluorination of pentafluoropyridine at high temperatures or its reaction with sodium iodide in dimethylformamide, represent alternative strategies that continue to be refined. chemicalbook.comchemchart.com

Future work in this area will likely prioritize the development of catalytic systems that operate under milder conditions, reduce waste generation, and utilize more sustainable starting materials and solvents. The goal is to create scalable, cost-effective, and eco-friendly processes to meet the growing demand for this key intermediate.

| Starting Material | Reagents | Conditions | Key Features | Reference |

|---|---|---|---|---|

| 2,3,5,6-Tetrachloropyridine | Potassium Fluoride (KF), Sulfolane | 120°C, 6 hours | High yield (95%), classified as "Green chemistry" | researchgate.net |

| Pentafluoropyridine | Palladium Catalyst, High Temperature | High Temperature | Catalytic hydrodefluorination | chemicalbook.com |

| Pentafluoropyridine | Hydrogen Bromide (HBr), Sulfolane | 200°C, 48 hours (in autoclave) | Reduction method | chemicalbook.com |

| Pentafluoropyridine | Sodium Iodide (NaI), Dimethylformamide (DMF) | Not specified | Conversion to 2,3,5,6-tetrafluoro-4-iodopyridine (B174047) | chemchart.com |

Exploration of Undiscovered Reactivity Patterns

While the nucleophilic aromatic substitution (SNAr) of the precursor, pentafluoropyridine, at the 4-position is a well-established reactivity pattern for generating 4-substituted-2,3,5,6-tetrafluoropyridine derivatives, current research is delving into more complex and less intuitive reaction pathways. researchgate.netnih.gov The exploration of these novel patterns is key to unlocking new molecular architectures.